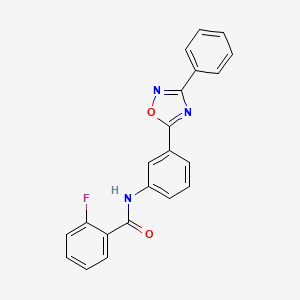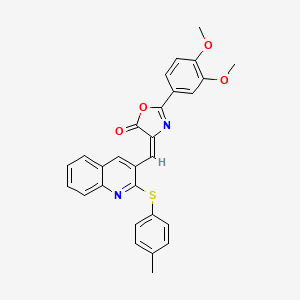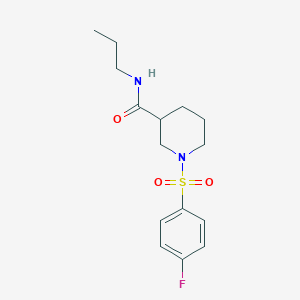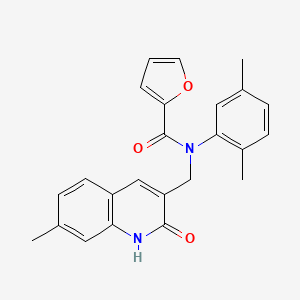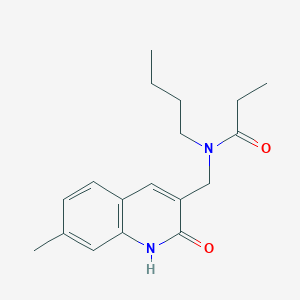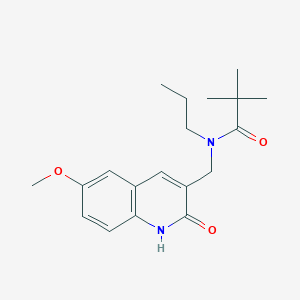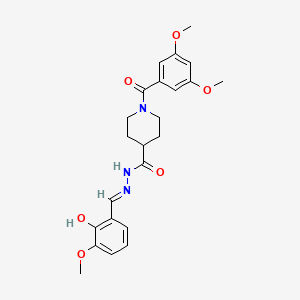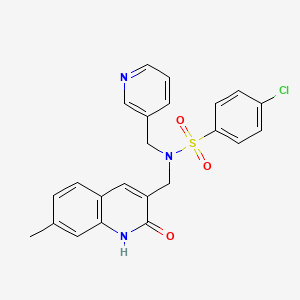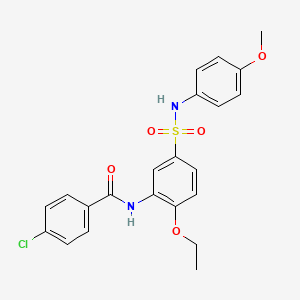
4-chloro-N-(2-ethoxy-5-(N-(4-methoxyphenyl)sulfamoyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2-ethoxy-5-(N-(4-methoxyphenyl)sulfamoyl)phenyl)benzamide, also known as CELECOXIB, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. This drug works by inhibiting the production of prostaglandins, which are responsible for causing inflammation and pain in the body. In
Mechanism of Action
4-chloro-N-(2-ethoxy-5-(N-(4-methoxyphenyl)sulfamoyl)phenyl)benzamide works by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for causing pain and swelling. By inhibiting COX-2, 4-chloro-N-(2-ethoxy-5-(N-(4-methoxyphenyl)sulfamoyl)phenyl)benzamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
4-chloro-N-(2-ethoxy-5-(N-(4-methoxyphenyl)sulfamoyl)phenyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, 4-chloro-N-(2-ethoxy-5-(N-(4-methoxyphenyl)sulfamoyl)phenyl)benzamide has been shown to reduce the expression of matrix metalloproteinases, which are involved in the breakdown of cartilage in arthritis. 4-chloro-N-(2-ethoxy-5-(N-(4-methoxyphenyl)sulfamoyl)phenyl)benzamide has also been shown to have anti-angiogenic effects, which may contribute to its potential use in cancer treatment.
Advantages and Limitations for Lab Experiments
4-chloro-N-(2-ethoxy-5-(N-(4-methoxyphenyl)sulfamoyl)phenyl)benzamide has several advantages for lab experiments. It is a well-established drug that has been extensively studied, which makes it a reliable tool for research. Additionally, 4-chloro-N-(2-ethoxy-5-(N-(4-methoxyphenyl)sulfamoyl)phenyl)benzamide has a well-defined mechanism of action, which makes it easier to design experiments and interpret results. However, 4-chloro-N-(2-ethoxy-5-(N-(4-methoxyphenyl)sulfamoyl)phenyl)benzamide also has limitations for lab experiments. It has been shown to have off-target effects, which may complicate the interpretation of results. Additionally, 4-chloro-N-(2-ethoxy-5-(N-(4-methoxyphenyl)sulfamoyl)phenyl)benzamide has been shown to have variable effects depending on the cell type and experimental conditions, which may require careful optimization of experimental conditions.
Future Directions
There are several future directions for research on 4-chloro-N-(2-ethoxy-5-(N-(4-methoxyphenyl)sulfamoyl)phenyl)benzamide. One potential direction is to explore the use of 4-chloro-N-(2-ethoxy-5-(N-(4-methoxyphenyl)sulfamoyl)phenyl)benzamide in combination with other drugs for the treatment of cancer. Additionally, future research could focus on the development of more selective COX-2 inhibitors that have fewer off-target effects. Finally, future research could explore the potential use of 4-chloro-N-(2-ethoxy-5-(N-(4-methoxyphenyl)sulfamoyl)phenyl)benzamide in the treatment of other inflammatory diseases, such as inflammatory bowel disease and psoriasis.
Synthesis Methods
The synthesis of 4-chloro-N-(2-ethoxy-5-(N-(4-methoxyphenyl)sulfamoyl)phenyl)benzamide involves the reaction of 4-chlorobenzoyl chloride with 2-ethoxy-5-aminobenzenesulfonamide in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to yield 4-chloro-N-(2-ethoxy-5-(N-(4-methoxyphenyl)sulfamoyl)phenyl)benzamide. This synthesis method has been optimized to provide high yields of pure 4-chloro-N-(2-ethoxy-5-(N-(4-methoxyphenyl)sulfamoyl)phenyl)benzamide.
Scientific Research Applications
4-chloro-N-(2-ethoxy-5-(N-(4-methoxyphenyl)sulfamoyl)phenyl)benzamide has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to be effective in treating various forms of arthritis, including osteoarthritis and rheumatoid arthritis. Additionally, 4-chloro-N-(2-ethoxy-5-(N-(4-methoxyphenyl)sulfamoyl)phenyl)benzamide has been studied for its potential use in preventing and treating certain types of cancer, such as colorectal cancer and breast cancer. It has also been shown to be effective in reducing the risk of developing Alzheimer's disease.
properties
IUPAC Name |
4-chloro-N-[2-ethoxy-5-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O5S/c1-3-30-21-13-12-19(31(27,28)25-17-8-10-18(29-2)11-9-17)14-20(21)24-22(26)15-4-6-16(23)7-5-15/h4-14,25H,3H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZXUKQEWYOQGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-{2-ethoxy-5-[(4-methoxyphenyl)sulfamoyl]phenyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

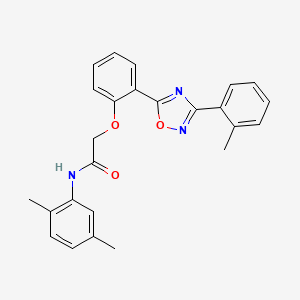

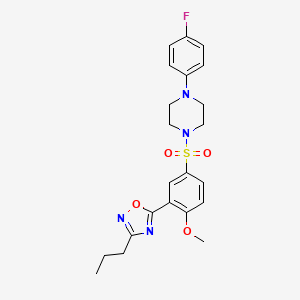
![N-benzyl-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7694493.png)

